2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride
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Overview
Description
2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride is a chemical compound with the molecular formula C20H36Cl2N2O3 and a molecular weight of 423.417 g/mol . This compound is known for its unique structure, which includes a butylazaniumyl group, a propoxybenzoyl group, and a diethylazanium group, all linked together by an ethoxy bridge. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Propoxybenzoyl Intermediate: This step involves the reaction of 4-butylaminobenzoic acid with propyl bromide in the presence of a base such as potassium carbonate to form 4-butylamino-2-propoxybenzoic acid.
Esterification: The intermediate is then esterified with 2-(diethylamino)ethanol in the presence of a catalyst such as sulfuric acid to form the ester, 2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium.
Formation of the Dichloride Salt: Finally, the ester is treated with hydrochloric acid to form the dichloride salt, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butylazaniumyl and diethylazanium groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.
Interact with Cellular Membranes: Alter membrane permeability and disrupt cellular processes.
Modulate Signal Transduction Pathways: Affect signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-butylamino-2-propoxybenzoic acid: Shares a similar core structure but lacks the diethylazanium group.
2-(diethylamino)ethyl benzoate: Contains the diethylazanium group but differs in the benzoyl substituents.
Uniqueness
2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
100311-29-3 |
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Molecular Formula |
C20H36Cl2N2O3 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C20H34N2O3.2ClH/c1-5-9-12-21-17-10-11-18(19(16-17)24-14-6-2)20(23)25-15-13-22(7-3)8-4;;/h10-11,16,21H,5-9,12-15H2,1-4H3;2*1H |
InChI Key |
BCOBSUBQDWIJDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH2+]C1=CC(=C(C=C1)C(=O)OCC[NH+](CC)CC)OCCC.[Cl-].[Cl-] |
Origin of Product |
United States |
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